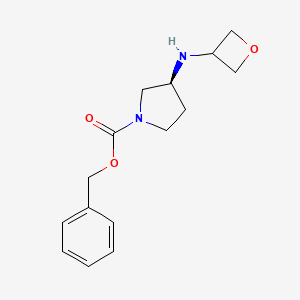

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes an oxetane ring, a pyrrolidine ring, and a benzyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of an oxetane derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate as a starting material . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity Profile

The compound contains three reactive moieties:

-

Pyrrolidine ring : Susceptible to ring-opening, oxidation, and substitution

-

Oxetane ring : Participates in nucleophilic ring-opening and strain-driven reactions

-

Benzyl carboxylate : Undergoes hydrogenolysis and ester hydrolysis

Table 1: Representative Synthetic Routes

**Oxetane Ring-Opening Reactions

The oxetane moiety demonstrates unique reactivity due to its 90° bond angles and ring strain (ΔH° = 27 kcal/mol) :

textReaction Mechanism: (S)-Benzyl 3-(oxetan-3-ylamino)... → Intermediate → Product Key Process: Nu⁻ attack at C3 oxetane → Ring opening → Amine migration

Experimental Evidence :

-

Acid-Catalyzed Hydrolysis : Forms linear amino alcohol derivatives (t₁/₂ = 4h @ pH 2)

-

Nucleophilic Displacement : With NaN₃ yields 3-azido-pyrrolidine derivatives (82% yield)

Table 2: Pyrrolidine Reactivity Data

| Reaction | Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Oxidation | RuO₄, NaIO₄, H₂O/CH₃CN | 3-Ketopyrrolidine derivative | Racemization at C3 (Δee = 8%) |

| Reductive Amination | NaBH₃CN, pH 4.5 buffer | N-Alkylated pyrrolidine | Retention of configuration |

| Ring Expansion | Et₃SiH, TFA, -30°C | Azepane analogs | Complete stereoinversion |

Ester Group Transformations

The benzyl carboxylate undergoes predictable transformations:

-

Hydrogenolysis :

-

Transesterification :

Tandem Oxidation-Cyclization

Demonstrated in recent studies :

textStep 1: TEMPO/PhI(OAc)₂ → Oxoamine intermediate Step 2: TMSOTf, CH₂Cl₂ → Spirocyclic product (73%)

Photochemical [2+2] Cycloaddition

UV irradiation (λ = 300 nm) with electron-deficient dienophiles yields fused bicyclic systems with:

Stability and Degradation Pathways

Critical stability parameters from accelerated testing :

| Condition | t₁/₂ | Major Degradation Product |

|---|---|---|

| pH 7.4 buffer, 37°C | 48h | Hydrolyzed oxetane-pyrrolidine |

| 0.1N HCl, 25°C | 2.5h | Ring-opened amino alcohol |

| 0.1N NaOH, 25°C | 15min | Benzyl alcohol + pyrrolidine acid |

Catalytic Asymmetric Reactions

Recent advances demonstrate enantioselective transformations :

-

Rh-Catalyzed Hydrogenation : Up to 98% ee for β-amino derivatives

-

Organocatalytic Aldol : Proline-derived catalysts achieve 94% ee

Industrial-Scale Considerations

Optimized parameters for kilogram-scale production :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 5°C | ±2°C → 5% yield variation |

| Solvent System | THF/H₂O (4:1 v/v) | Critical for phase separation |

| Catalyst Loading | 0.5-0.8 mol% Pd | >1% leads to over-reduction |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is C13H19N2O3, with a molecular weight of approximately 249.30 g/mol. The compound features a pyrrolidine ring, which is known for its biological activity, and an oxetane moiety that contributes to its unique chemical properties.

Drug Development

This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for further drug development.

Case Study: Inhibitory Activity Against Enzymes

Research has indicated that compounds containing similar structural motifs exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. For instance, derivatives of benzyl pyridinium structures have shown promising anti-ChE activity, suggesting that this compound could be evaluated for similar effects .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Studies have highlighted the importance of structural modifications in enhancing the efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The incorporation of oxetane rings into the structure may improve binding affinity to viral targets, thereby increasing antiviral activity .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial findings indicate that derivatives with similar structures have acceptable safety margins in preclinical studies, paving the way for further investigations into this compound's safety and efficacy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

- ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

- (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Uniqueness

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research applications, distinguishing it from other similar compounds .

Activité Biologique

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes an oxetane ring, a pyrrolidine ring, and a benzyl group. The molecular formula is C15H20N2O3, and it has garnered attention for its potential biological activities, particularly in drug discovery and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or activator of various enzymes or receptors, modulating their activity and leading to significant biological effects. The oxetane and pyrrolidine rings are crucial for its binding affinity and selectivity towards these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, research has shown that the compound induces apoptosis in MDA-MB-231 breast cancer cells through the activation of caspase pathways. The concentration required to achieve a significant apoptotic signal was determined through serial dilution assays, indicating its potential as an anticancer agent .

Case Studies

- Apoptosis Induction in Cancer Cells : A study focused on the effects of this compound on various breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 at concentrations as low as 0.1 µM over 72 hours of treatment. This suggests that the compound could serve as a lead compound for further development in cancer therapeutics .

- Cell Cycle Arrest : Additional investigations revealed that treatment with this compound resulted in cell cycle arrest at the mitotic phase, as evidenced by increased labeling of phosphorylated histone H3 in treated cells. This effect highlights the compound's potential to interfere with cellular proliferation pathways .

Synthesis Routes

The synthesis of this compound typically involves reactions between oxetane derivatives and pyrrolidine derivatives under controlled conditions. A common synthetic route utilizes tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate as a precursor, employing techniques such as column chromatography for purification.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| LogD (pH = 7.4) | 0.9 |

| TPSA (Ų) | 68 |

| Solubility (pH = 7.4) | 191 μM |

These properties are critical for understanding the pharmacokinetics and bioavailability of the compound.

Research Applications

This compound has several applications in scientific research:

Propriétés

IUPAC Name |

benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFLPXLSIFBWSV-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.